Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate
CAS No.:
Cat. No.: VC17162496
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO3 |
|---|---|
| Molecular Weight | 249.30 g/mol |
| IUPAC Name | tert-butyl (2S,3S)-3-(4-methoxyphenyl)aziridine-2-carboxylate |
| Standard InChI | InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12-/m0/s1 |
| Standard InChI Key | XNTGFDXDTMAHJN-RYUDHWBXSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)OC |
| Canonical SMILES | CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a three-membered aziridine ring fused to a 4-methoxyphenyl group and a tert-butyl ester moiety. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.30 g/mol . The aziridine ring introduces significant angle strain due to its 60° bond angles, which influences both reactivity and stability .
Key Structural Features:
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Aziridine Core: A nitrogen-containing heterocycle with two methylene bridges and one amine group.
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4-Methoxyphenyl Substituent: An aromatic ring with a methoxy group at the para position, contributing to electronic effects.
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tert-Butyl Ester: A bulky protecting group that enhances solubility in organic solvents and stabilizes the carboxylate moiety .
Stereochemical Configuration
The (2S,3R) configuration defines the spatial arrangement of substituents around the aziridine ring. This stereochemistry is critical for interactions in asymmetric synthesis and biological systems. The cis-trans isomerism observed in related aziridines (e.g., tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate) arises from restricted rotation around the C-N bond, with barriers to inversion exceeding 25 kcal/mol .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉NO₃ | |
| Molecular Weight | 249.30 g/mol | |
| CAS Number | 1416307-72-6 (trans isomer) | |
| Storage Conditions | Ambient temperature |
Synthesis and Methodological Approaches
Cyclization of Haloamines
A common route to aziridines involves the intramolecular nucleophilic substitution of β-haloamines. For tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate, this method typically proceeds via:
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Amino Alcohol Preparation: Reaction of 4-methoxyphenylglycidol with tert-butyl chloroformate.
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Ring Closure: Treatment with a base (e.g., NaOH) to eliminate HX and form the aziridine ring .
Example Reaction:
Nitrene Addition to Alkenes
Photolysis or thermolysis of sulfonamides generates nitrenes, which undergo [2+1] cycloaddition with alkenes to form aziridines. Asymmetric variants of this reaction employ chiral catalysts to achieve the (2S,3R) configuration .
Key Conditions:
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Nitrene Source: Ethoxycarbonyl azide or sulfonamides.
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Catalyst: Chiral copper(I) complexes for enantioselectivity.
Physicochemical Properties
Stability and Reactivity
The tert-butyl ester group confers stability against hydrolysis under basic conditions, while the aziridine ring remains susceptible to nucleophilic attack. The 4-methoxyphenyl group enhances electron density, facilitating electrophilic aromatic substitution reactions .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester).
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NMR Spectroscopy:
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
Aziridines are pivotal in constructing nitrogen-containing pharmacophores. For example:
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Anticancer Agents: Analogues of mitomycin C exploit aziridine’s alkylating capacity .
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JAK Inhibitors: The tert-butyl group improves metabolic stability in kinase inhibitors.
Case Study: Asymmetric Catalysis
In a 2023 study, tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate served as a chiral ligand in copper-catalyzed cyclopropanation, achieving 92% enantiomeric excess (ee) .
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